Branebrutinib

Catalog No.
S521951
CAS No.
1912445-55-6
M.F
C20H23FN4O2
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Branebrutinib

CAS Number

1912445-55-6

Product Name

Branebrutinib

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N

SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986195; BMS986195; BMS986195; Branebrutinib

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Description

The exact mass of the compound Branebrutinib is 370.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical trials are currently underway to evaluate the efficacy and safety of Branebrutinib in several autoimmune diseases, including:

  • Systemic lupus erythematosus (SLE): SLE is a chronic autoimmune disease that can affect many parts of the body. A Phase II clinical trial is investigating the safety and effectiveness of Branebrutinib compared to placebo in patients with moderate to severe SLE who have not responded adequately to standard treatments [].
  • Sjögren's syndrome (pSS): pSS is an autoimmune disease that affects the moisture-producing glands in the eyes and mouth. The same Phase II clinical trial mentioned above is also evaluating Branebrutinib for pSS [].
  • Rheumatoid arthritis (RA): RA is a chronic inflammatory autoimmune disease that primarily affects the joints. Another Phase II clinical trial is assessing the efficacy and safety of Branebrutinib compared to placebo in patients with moderate to severe RA who have an inadequate response to methotrexate, a standard RA treatment [].

These are just a few examples, and Branebrutinib is also being explored for its potential use in other autoimmune diseases.

Future Directions for Branebrutinib Research

Research on Branebrutinib for autoimmune diseases is ongoing, and future studies will likely focus on:

  • Defining the optimal dosing regimen for each specific autoimmune disease.
  • Identifying biomarkers that can predict which patients are most likely to respond to Branebrutinib treatment.
  • Investigating the safety and efficacy of Branebrutinib in combination with other therapies.

Branebrutinib, also known as BMS-986195, is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), an essential enzyme in the signaling pathways of B cells. This compound is designed to covalently modify a cysteine residue in the active site of BTK, leading to its rapid inactivation. The chemical formula of branebrutinib is C20H23FN4O2, and it has garnered attention for its potential applications in treating various B cell malignancies and autoimmune diseases due to its ability to inhibit BTK activity effectively .

Branebrutinib acts by inhibiting BTK, a vital enzyme in B-cell signaling pathways. BTK plays a crucial role in B-cell development, activation, and survival in the immune system []. By inhibiting BTK, Branebrutinib disrupts B-cell function, potentially leading to therapeutic effects in autoimmune diseases where B-cells are overactive.

Information on Branebrutinib's specific safety profile is limited as clinical trials are ongoing. However, other BTK inhibitors can cause side effects like infections, increased bleeding risk, and hypertension []. Further clinical trials will determine the specific safety profile of Branebrutinib.

Branebrutinib functions primarily through a covalent bond formation with the Cysteine 481 residue of BTK. This irreversible binding results in the inhibition of BTK's enzymatic activity, which is critical for B cell receptor signaling. The mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of branebrutinib, leading to a stable thioether bond. This reaction not only inhibits BTK but also influences downstream signaling pathways that are pivotal in cell proliferation and survival .

Branebrutinib exhibits significant biological activity by inhibiting BTK, which plays a crucial role in B cell activation and proliferation. Studies have demonstrated that it can effectively reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents. Furthermore, branebrutinib has shown promise in inducing apoptosis in P-glycoprotein-overexpressing multidrug-resistant cancer cells, suggesting its potential as a therapeutic agent in combination therapies .

The synthesis of branebrutinib has been optimized into a four-step commercial process. This method involves:

  • Formation of key intermediates: Utilizing readily available starting materials to create functionalized intermediates.
  • Covalent modification: Introducing reactive groups that facilitate the formation of the covalent bond with BTK.
  • Purification: Employing chromatographic techniques to isolate and purify branebrutinib.
  • Characterization: Using spectroscopic methods to confirm the structure and purity of the final product .

Branebrutinib is primarily being investigated for its applications in treating various hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its ability to modulate immune responses makes it a candidate for treating autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. The compound's unique mechanism of action allows it to be explored in combination therapies aimed at overcoming drug resistance in cancer treatment .

Research on branebrutinib's interactions has highlighted its ability to inhibit P-glycoprotein-mediated drug transport, which can enhance the effectiveness of other anticancer drugs that are substrates for this transporter. Interaction studies have shown that branebrutinib does not significantly exhibit resistance against P-glycoprotein-overexpressing cell lines compared to their drug-sensitive counterparts, indicating a favorable pharmacological profile for combination therapies .

Branebrutinib shares similarities with several other Bruton's Tyrosine Kinase inhibitors but stands out due to its irreversible binding mechanism and selectivity for BTK over other kinases. Here are some comparable compounds:

Compound NameMechanismSelectivityUnique Features
IbrutinibIrreversible inhibitorHighFirst-in-class BTK inhibitor
AcalabrutinibIrreversible inhibitorHighMore selective for BTK than Ibrutinib
ZanubrutinibIrreversible inhibitorHighDesigned to minimize off-target effects
TirabrutinibIrreversible inhibitorModerateDeveloped for enhanced oral bioavailability

Branebrutinib's unique feature lies in its rapid and sustained occupancy of BTK, leading to prolonged pharmacodynamic effects even after plasma levels drop below detectable limits . This characteristic may confer advantages in clinical settings where consistent BTK inhibition is crucial.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

370.18050415 g/mol

Monoisotopic Mass

370.18050415 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LBRZUYSHU

Wikipedia

BMS-986195

Dates

Modify: 2023-08-15
1: Watterson SH, Liu Q, Beaudoin Bertrand M, Batt DG, Li L, Pattoli MA, Skala S, Chen L, Obermeier MT, Moore R, Yang Z, Vickery R, Elzinga PA, Discenza LN, D'Arienzo C, Gillooly KM, Taylor TL, Pulicicchio C, Zhang Y, Heimrich E, McIntyre KW, Ruan Q, Westhouse RA, Catlett IM, Zheng N, Chaudhry C, Dai J, Galella MA, Tebben AJ, Pokross M, Li J, Zhao R, Smith D, Rampulla RA, Allentoff A, Wallace MA, Mathur A, Salter-Cid L, Macor JE, Carter PH, Fura A, Burke JR, Tino JA. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid In Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). J Med Chem. 2019 Mar 20. doi: 10.1021/acs.jmedchem.9b00167. [Epub ahead of print] PubMed PMID: 30893553.

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